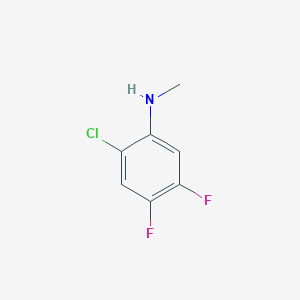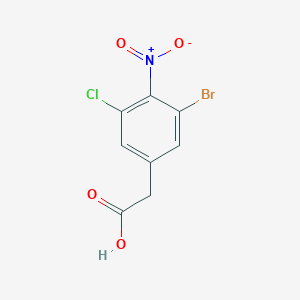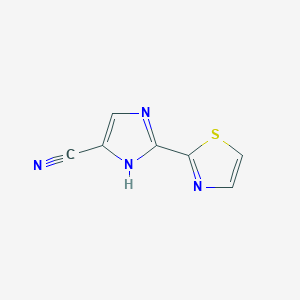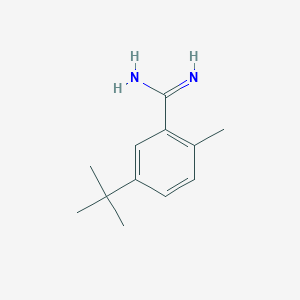
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol is a complex organic compound that features a unique structure combining a tetrahydropyran ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce halogens or other functional groups onto the indazole ring .
Scientific Research Applications
Chemistry
In chemistry, (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for developing new pharmaceuticals .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol: This compound shares a similar tetrahydropyran moiety but differs in the heterocyclic ring structure.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Another related compound with a boronic acid ester group, used in different synthetic applications.
Uniqueness
What sets (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol apart is its combination of the indazole and tetrahydropyran rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[1-(oxan-2-yl)indazol-6-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-10-4-5-11-8-14-15(12(11)7-10)13-3-1-2-6-17-13/h4-5,7-8,13,16H,1-3,6,9H2 |
InChI Key |
UTVATUMMFSUHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)CO)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)



![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)





![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)



